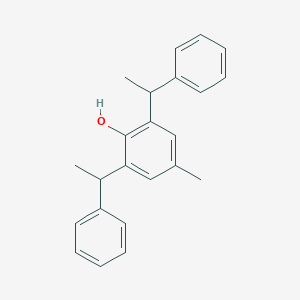
4-Methyl-2,6-bis(1-phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis(1-phenylethyl)phenol is a useful research compound. Its molecular formula is C23H24O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
One of the primary applications of 4-Methyl-2,6-bis(1-phenylethyl)phenol is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated and analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations as well as pharmacokinetic studies .
Material Science
In material science, this compound is utilized as a stabilizer and antioxidant in polymers. It imparts outstanding light stability to various high-temperature processed polymers such as polycarbonate, polyesters, and polyamides. This application is crucial for enhancing the durability and longevity of materials used in outdoor environments .
Environmental Studies
The environmental impact of phenolic compounds like this compound has been a subject of investigation due to their widespread use and potential ecological risks. Studies have shown that these compounds can persist in the environment and may pose risks to aquatic life when released through industrial processes or consumer products. For instance, assessments have highlighted concerns regarding their bioaccumulation and toxicity .
Toxicokinetics and Safety Assessments
Research into the toxicokinetics of phenolic compounds indicates that their behavior in biological systems can vary significantly based on their structural modifications. For example, variations in substitution patterns can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Safety assessments are essential to understand the implications of exposure to such compounds in consumer products .
Industrial Applications
This compound is also employed as an additive in various industrial applications including:
- Food Preservation : As an antioxidant to prevent rancidity in fats and oils.
- Cosmetics : Used in personal care formulations for its stabilizing properties.
- Petroleum Products : Acts as an antioxidant in fuels and lubricants to enhance performance and shelf life .
Case Study 1: HPLC Analysis
A study conducted by SIELC Technologies demonstrated the effective separation of this compound using a specific HPLC method tailored for this compound. The results indicated that the method not only provided high resolution but also allowed for rapid analysis suitable for pharmacokinetic studies .
Case Study 2: Environmental Impact Assessment
An environmental tier II assessment highlighted the potential risks associated with the release of phenolic compounds into aquatic environments. The study concluded that while some derivatives are stable under environmental conditions, their persistence could lead to significant ecological consequences if not managed properly .
Propiedades
Número CAS |
1817-68-1 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
Clave InChI |
QFCGHEBLSUPGPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Key on ui other cas no. |
1817-68-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















